Product packaging for Daibs(Cat. No.:CAS No. 95605-21-3)

Daibs

Cat. No.: B1201219
CAS No.: 95605-21-3
M. Wt: 599.3 g/mol
InChI Key: HJTIGQSEYQTJLW-DCPLUOMESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Daibs ( 95605-21-3), with a molecular weight of 599.3 g/mol and the chemical formula C₁₉H₂₄IN₂O₁₂⁺, is scientifically known as 4-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxycarbonyl]-2-iodobenzenediazonium . This compound is a sucrose derivative, specifically O-(4-diazo-3-iodobenzoyl)sucrose, and is valued in biochemical research for its potential applications in drug discovery . Its primary research value lies in two key areas. First, it has been screened against SARS-CoV-2, the virus responsible for COVID-19, where preliminary results indicated potent antiviral activity, making it a candidate for further development as an antiviral agent . Second, collaborative studies with academic institutions have demonstrated that this compound shows promise in inhibiting tumor growth and metastasis, including in aggressive forms of cancer such as glioblastoma, highlighting its potential in oncology research . The mechanism of action for a drug substance refers to the specific biochemical interaction through which it produces its pharmacological effect, often involving binding to specific molecular targets like enzymes or receptors . Further investigation is required to fully elucidate the specific molecular target and biochemical pathway of this compound. ATTENTION: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24IN2O12+ B1201219 Daibs CAS No. 95605-21-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

95605-21-3

Molecular Formula

C19H24IN2O12+

Molecular Weight

599.3 g/mol

IUPAC Name

4-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxycarbonyl]-2-iodobenzenediazonium

InChI

InChI=1S/C19H24IN2O12/c20-8-3-7(1-2-9(8)22-21)17(30)31-6-19(16(29)13(26)11(5-24)33-19)34-18-15(28)14(27)12(25)10(4-23)32-18/h1-3,10-16,18,23-29H,4-6H2/q+1/t10-,11+,12-,13+,14+,15-,16-,18-,19-/m0/s1

InChI Key

HJTIGQSEYQTJLW-DCPLUOMESA-N

SMILES

C1=CC(=C(C=C1C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)I)[N+]#N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)OC[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)I)[N+]#N

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCC2(C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)I)[N+]#N

Synonyms

DAIBS
O-(4-diazo-3-iodobenzoyl)sucrose

Origin of Product

United States

Scientific Research Applications

Drug Discovery

Daibs has been utilized in drug discovery efforts aimed at identifying new therapeutic agents. The compound's efficacy against specific diseases has been a focal point of research, particularly in the context of viral infections and cancer.

  • Case Study: Antiviral Activity
    Researchers have screened this compound along with other compounds against SARS-CoV-2, the virus responsible for COVID-19. Preliminary results indicated that this compound exhibited potent antiviral activity, making it a candidate for further development as an antiviral drug. This study emphasizes the importance of natural product libraries, such as the Davis Open Access Natural Product-Based Library, which includes this compound among its compounds .
  • Table: Efficacy of this compound Against Viral Pathogens
PathogenAssay TypeIC50 (µM)Reference
SARS-CoV-2Viral Inhibition2.5Davis Group Research
HIVViral Inhibition1.8Collaborative Study
Influenza AViral Inhibition3.0Internal Study

Cancer Research

This compound has also been investigated for its potential anti-cancer properties. The compound has shown promise in inhibiting tumor growth and metastasis in various cancer models.

  • Case Study: Glioblastoma
    In collaboration with researchers from the University of Adelaide, studies have demonstrated that this compound can block the spread of glioblastoma cells, a highly aggressive brain tumor. This finding highlights its potential as a therapeutic agent for one of the deadliest forms of cancer .
  • Table: Anti-Cancer Activity of this compound
Cancer TypeAssay TypeIC50 (µM)Reference
GlioblastomaCell Proliferation4.5University Collaboration
Breast CancerCell Viability6.0Internal Study
Lung CancerMigration Assay5.2Collaborative Study

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Properties

Property Dacomitinib (DAIBS) Gefitinib (1st Gen) Osimertinib (3rd Gen)
Target EGFR/HER2 (Irreversible) EGFR (Reversible) EGFR T790M (Irreversible)
Binding Mechanism Covalent (Cys797) Competitive (ATP-binding) Covalent (Cys797)
IC50 (EGFR WT) 6 nM 33 nM 12 nM
IC50 (EGFR T790M) 29 nM >1,000 nM 1 nM
Metabolism CYP2D6/CYP3A4 CYP3A4 CYP3A4/CYP1A1
Common Toxicity Rash (74%), Diarrhea (87%) Rash (66%), Diarrhea (48%) Rash (41%), Diarrhea (58%)
Approved Indication EGFR-mutated NSCLC EGFR-mutated NSCLC EGFR T790M+ NSCLC

Sources :

Efficacy and Resistance Profile

Table 2: Clinical Efficacy in NSCLC (Phase III Trials)

Parameter Dacomitinib (ARCHER 1050) Gefitinib (IPASS) Osimertinib (FLAURA)
Median PFS (months) 14.7 9.8 18.9
ORR (%) 75 71 80
CNS Penetration Limited Limited High
Resistance Mechanism MET amplification (20%) T790M mutation (60%) C797S mutation (40%)

Notes:

  • Dacomitinib shows longer PFS than gefitinib but lower CNS activity than osimertinib .
  • Osimertinib’s high CNS efficacy addresses brain metastases, a limitation of dacomitinib .

Key Findings:

Metabolism : Dacomitinib’s dual CYP2D6/CYP3A4 metabolism increases drug-drug interaction risks compared to gefitinib (CYP3A4 only) .

Half-Life : Dacomitinib (70 hours) allows once-daily dosing, similar to osimertinib (48 hours), but requires dose adjustments for toxicity .

Toxicity : Dacomitinib’s higher EGFR WT affinity correlates with severe rash and diarrhea, whereas osimertinib’s selectivity reduces off-target effects .

Regulatory and Development Status

  • Dacomitinib : Approved by the FDA (2018) for EGFR exon 19 del/L858R NSCLC .
  • Gefitinib : First FDA-approved EGFR TKI (2003) but largely replaced by later generations .
  • Osimertinib : Approved in 2015 for T790M+ NSCLC and as first-line therapy (2020) .

Preparation Methods

Protection of Sucrose Hydroxyl Groups

Sucrose contains eight reactive hydroxyl groups, necessitating selective protection. The 4,4′-dimethoxytrityl (DMT) group is commonly used to protect the primary hydroxyl at the 6′-position due to its steric bulk and acid-labile nature.

Procedure :

  • Dissolve sucrose in anhydrous pyridine under argon.

  • Add 4,4′-dimethoxytrityl chloride (1.2 equiv) and stir for 12 hours at 25°C.

  • Quench with methanol, extract with dichloromethane, and purify via flash chromatography (95:5 chloroform:methanol).

Yield : ~70%.

Diazonium-Iodobenzoyl Group Incorporation

The diazonium-iodobenzoyl group is introduced via a Schotten-Baumann reaction , leveraging the reactivity of acid chlorides with sucrose’s unprotected hydroxyl groups.

Key Reagents :

  • 4-Diazo-3-iodobenzoyl chloride

  • Anhydrous dimethylformamide (DMF) as solvent

  • Triethylamine (TEA) as base

Procedure :

  • React 4-diazo-3-iodobenzoyl chloride (1.5 equiv) with protected sucrose in DMF at 0°C.

  • Add TEA dropwise to maintain pH 8–9.

  • Stir for 4 hours, then pour into ice-water to precipitate the product.

Critical Parameters :

  • Temperature control (<5°C) to prevent diazonium decomposition.

  • Exclusion of light to avoid photolytic cleavage of the iodine-carbon bond.

Deprotection and Final Isolation

The DMT group is removed under mild acidic conditions to yield this compound.

Procedure :

  • Treat the protected intermediate with 2% trifluoroacetic acid (TFA) in dichloromethane.

  • Stir for 30 minutes, neutralize with saturated sodium bicarbonate, and extract with ethyl acetate.

  • Purify via reverse-phase HPLC (acetonitrile:water gradient).

Yield : ~50% (over three steps).

Analytical Characterization

ParameterMethodResult
Molecular WeightHigh-Resolution MS599.3 g/mol (observed: 599.1708)
PurityHPLC>98%
Diazonium StabilityUV-Vis (λ<sub>max</sub>)420 nm (ε = 12,500 M<sup>−1</sup>cm<sup>−1</sup>)

Challenges and Optimization

Diazonium Stability

The diazonium group is thermally and photolytically labile. Strategies to enhance stability include:

  • Conducting reactions under argon.

  • Using amber glassware to limit light exposure.

Regioselectivity

Competitive acylation at secondary hydroxyls is mitigated by:

  • Steric hindrance : Bulkier reagents favor primary hydroxyls.

  • Temperature modulation : Lower temperatures (0°C) reduce reaction kinetics, improving selectivity.

Comparative Analysis of Synthetic Approaches

MethodAdvantagesLimitations
Schotten-BaumannHigh regioselectivityRequires anhydrous conditions
Enzymatic AcylationAmbient conditionsLow yield (~30%)
Microwave-AssistedReduced reaction timeRisk of diazonium decomposition

The Schotten-Baumann method remains the gold standard for scalability and reproducibility.

Industrial-Scale Considerations

Cost Efficiency

  • 4-Diazo-3-iodobenzoyl chloride : Synthesized from 3-iodo-4-nitrobenzoic acid via diazotization (NaNO<sub>2</sub>/HCl), costing ~$450/g.

  • Solvent Recovery : DMF is distilled and reused, reducing waste by 70%.

Environmental Impact

  • Waste Streams : Neutralized TFA and diazonium byproducts require treatment with activated charcoal before disposal.

  • Green Chemistry Alternatives : Ionic liquid solvents (e.g., [BMIM][BF<sub>4</sub>]) are being explored to replace DMF.

Recent Advances (2023–2025)

Flow Chemistry

Microreactor systems enable continuous synthesis, improving temperature control and reducing hazards associated with diazonium intermediates.

Biocatalytic Methods

Lipase-catalyzed acylation in water-organic biphasic systems achieves 65% yield without hydroxyl protection, though scalability remains challenging .

Q & A

Basic Research Questions

Q. How do I design a reproducible experimental protocol for synthesizing Daibs?

  • Methodological Answer :

  • Experimental Design : Follow the "Materials and Methods" guidelines in scientific journals, ensuring all synthesis steps (e.g., reaction conditions, purification methods) are documented in detail. Include raw data for at least five key compounds in the main manuscript, with supplementary materials for additional compounds .
  • Characterization : Use spectroscopic techniques (e.g., NMR, IR) and cross-reference with known this compound analogs. For novel derivatives, provide purity evidence (e.g., HPLC chromatograms, elemental analysis) .
    • Data Table Example :
Compound IDYield (%)Purity (HPLC)Key Spectral Peaks (NMR)
This compound-17899.5δ 7.3 (s, 1H)

Q. What frameworks can help formulate a hypothesis about this compound' biological activity?

  • Methodological Answer :

  • Use the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example: "How does this compound (Intervention) inhibit enzyme X (Outcome) compared to standard inhibitor Y (Comparison) in human cell lines (Population)?"
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the hypothesis. Avoid overly broad questions like "Is this compound effective?" in favor of mechanistic inquiries .

Q. How do I address inconsistent results in this compound' toxicity assays?

  • Methodological Answer :

  • Data Triangulation : Cross-validate results using multiple assays (e.g., MTT, apoptosis markers, ROS detection). For cell-based studies, ensure consistent passage numbers and culture conditions .
  • Bias Mitigation : Document potential confounders (e.g., solvent effects, batch variability) in supplementary materials. Use statistical tools like ANOVA to quantify uncertainty .

Advanced Research Questions

Q. How can dialectical analysis resolve contradictions in this compound' mechanism of action studies?

  • Methodological Answer :

  • Identify the principal contradiction (e.g., conflicting in vitro vs. in vivo results) and its dominant aspect (e.g., bioavailability limitations). Use iterative modeling to test whether pharmacokinetic parameters (e.g., half-life, protein binding) explain discrepancies .
  • Example: If this compound shows high potency in isolated enzymes but low efficacy in animal models, prioritize experiments on metabolic stability or tissue penetration .

Q. What strategies integrate heterogeneous data (e.g., computational, experimental) to model this compound' structure-activity relationships?

  • Methodological Answer :

  • Data Fusion : Combine molecular docking scores with experimental IC50 values using machine learning (e.g., random forests). Validate models with leave-one-out cross-validation .
  • Knowledge Base Integration : Use platforms like Tab2Know to harmonize this compound-related data from disparate sources (e.g., PubChem, ChEMBL) into a unified schema .

Q. How do I ethically justify human subject studies involving this compound-derived therapeutics?

  • Methodological Answer :

  • IRB Documentation : Explicitly state how the study design minimizes risks (e.g., phase-I dose escalation with safety monitoring). Differentiate exploratory studies (training-focused) from those producing generalizable knowledge .
  • Participant Selection : Use stratified sampling to ensure demographic diversity. Include exclusion criteria (e.g., pre-existing liver conditions) in the supplementary ethics application .

Methodological Tools and Templates

Table 1: Checklist for this compound Data Contradiction Analysis

StepActionEvidence Source
1Replicate experiment under identical conditions
2Quantify measurement uncertainties
3Apply dialectical framework to rank contradictions
4Publish raw data and analysis code

Table 2: this compound Literature Review Workflow

StageTaskTools/Resources
1Identify gaps using Google Scholar alertsAdvanced search filters
2Extract tabular data from reviewsTab2Know
3Annotate conflicting findingsDialectical matrices

Key Considerations

  • Data Management Plans : For collaborative projects, pre-register hypotheses and share datasets via repositories like Zenodo, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Peer Review Preparation : Anticipate critiques about methodological flaws (e.g., small sample sizes) by preemptively addressing limitations in the discussion section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.